7-Bromo-3-(chloromethyl)isoquinoline
Description
Properties
Molecular Formula |
C10H7BrClN |
|---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
7-bromo-3-(chloromethyl)isoquinoline |
InChI |
InChI=1S/C10H7BrClN/c11-9-2-1-7-4-10(5-12)13-6-8(7)3-9/h1-4,6H,5H2 |
InChI Key |
KCNRXQLIYJCIQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)CCl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-(chloromethyl)isoquinoline typically involves the bromination and chloromethylation of isoquinoline derivatives. One common method includes the bromination of 3-methylisoquinoline followed by chloromethylation using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and chloromethylation processes. These methods are optimized for high yield and purity, using efficient catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-(chloromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Major Products Formed:
- Substituted isoquinolines
- Oxidized or reduced isoquinoline derivatives
- Coupled products with extended carbon chains
Scientific Research Applications
7-Bromo-3-(chloromethyl)isoquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-3-(chloromethyl)isoquinoline involves its interaction with various molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in changes in cellular pathways and biological activities .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 7-bromo-3-(chloromethyl)isoquinoline with analogous isoquinoline and quinoline derivatives:
Spectroscopic and Reactivity Differences
- NMR Shifts: The chloromethyl group (-CH₂Cl) in this compound produces distinct ¹H NMR signals (δ ~4.5–5.0 ppm for -CH₂Cl) compared to bromomethyl (-CH₂Br, δ ~3.5–4.0 ppm) . Bromine at C7 induces deshielding effects in ¹³C NMR, shifting aromatic carbons upfield relative to chloro or methoxy analogs .
- Reactivity: The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) more readily than methoxy or trifluoromethyl derivatives . Bromine at C7 enables Suzuki-Miyaura cross-coupling reactions, unlike non-brominated analogs .
Q & A
Q. Key Parameters :
- Temperature control (<10°C) to prevent polybromination.
- Catalyst screening (e.g., Lewis acids like FeCl₃ for regioselectivity).
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C7, chloromethyl at C3). Compare shifts with PubChem data for analogous compounds .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ at m/z 292.99) and isotopic patterns (Br/Cl).
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase).
Data Interpretation : Cross-reference with computational models (e.g., PubChem InChI keys) to validate structural assignments .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
- First Aid :
- Storage : Seal in amber glass vials at 0–6°C to prevent degradation .
Regulatory Compliance : Follow GHS guidelines (H302: harmful if swallowed) and consult ECHA/EPA databases for disposal protocols .
Advanced: How can regioselectivity be controlled during nucleophilic substitution reactions at the chloromethyl group?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, favoring SN2 mechanisms at the chloromethyl site.
- Catalyst Design : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates .
- Steric Hindrance : Bulky nucleophiles (e.g., tert-butoxide) may shift selectivity to less hindered positions.
Case Study : Substitution with potassium fluoride yielded fluorinated derivatives at >80% efficiency under microwave irradiation (50°C, 30 min) .
Advanced: What strategies mitigate competing halogen reactivity (Br vs. Cl) in cross-coupling reactions?
Methodological Answer:
- Metal Catalysis :
- Suzuki-Miyaura : Prioritize bromine for coupling by using Pd(PPh₃)₄ and aryl boronic acids (chlorine remains inert under mild conditions) .
- Buchwald-Hartwig : Protect chloromethyl groups with trimethylsilyl before amination.
- Thermodynamic Control : Lower reaction temperatures (25°C) favor bromine activation over chlorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
